molecular formula C6H5ClN2O2 B6205513 methyl 5-chloropyrimidine-4-carboxylate CAS No. 124999-47-9

methyl 5-chloropyrimidine-4-carboxylate

Cat. No.: B6205513
CAS No.: 124999-47-9
M. Wt: 172.57 g/mol
InChI Key: YQNDTRSJLOUIBN-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as oxalyl chloride. The reaction typically proceeds as follows :

  • Dissolve 5-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide.
  • Slowly add oxalyl chloride dropwise while stirring at room temperature for 2 hours.
  • After the reaction, concentrate the mixture and add it dropwise to anhydrous methanol under ice bath conditions.
  • Allow the reaction to proceed at room temperature for 2 hours.
  • Concentrate the reaction mixture under reduced pressure to obtain this compound with a high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloropyrimidine-4-carboxylate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects through different pathways. For example, substituted pyrimidine derivatives can inhibit enzymes or receptors involved in biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 5-chloropyrimidine-4-carboxylate can be compared with other similar compounds such as:

    Methyl 2-chloropyrimidine-4-carboxylate: Similar structure but with the chlorine atom at a different position.

    Methyl 4-chloropyrimidine-5-carboxylate: Another isomer with the chlorine atom and carboxylate group at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers .

Properties

CAS No.

124999-47-9

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

methyl 5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3

InChI Key

YQNDTRSJLOUIBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC=C1Cl

Purity

95

Origin of Product

United States

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